N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
Beschreibung
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide is a heterocyclic compound with a pyrimidine core functionalized by furan and pyrazole substituents. Its molecular formula is C20H25N7O2, with an average mass of 395.467 Da and a monoisotopic mass of 395.206973 Da . The compound features a 4-methylpiperazine moiety linked via an acetamide group, which enhances solubility and modulates receptor interactions.
Eigenschaften
Molekularformel |
C18H21N7O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-6-pyrazol-1-ylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C18H21N7O2/c1-23-7-9-24(10-8-23)13-17(26)20-15-12-16(25-6-3-5-19-25)22-18(21-15)14-4-2-11-27-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,22,26) |
InChI-Schlüssel |
QMZAMLTVEASZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=NC(=N2)C3=CC=CO3)N4C=CC=N4 |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C18H21N7O
- Molecular Weight : 367.4 g/mol
- CAS Number : 339010-35-4
- Structural Features : The compound features a furan ring, a pyrazole moiety, and a piperazine group, which are known to contribute to its biological activity.
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide exhibits its biological effects primarily through interaction with various biological targets. It has been studied for its potential as an inhibitor of certain kinases involved in cancer progression.
In Vitro Studies
Research has demonstrated that this compound can inhibit the activity of several kinases, including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibitory effects on EGFR have been noted, which is significant in cancer treatment as EGFR is often overexpressed in tumors.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : The compound shows promise in inhibiting angiogenesis by targeting VEGFR pathways.
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent antitumor properties .
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results showed favorable oral bioavailability and a moderate half-life, indicating potential for clinical application. Toxicity studies revealed no significant adverse effects at therapeutic doses .
Table 1: Biological Activity Summary
| Target | Activity | Reference |
|---|---|---|
| EGFR | Inhibition | Journal of Medicinal Chemistry |
| VEGFR | Inhibition | Journal of Medicinal Chemistry |
| Cancer Cell Lines | Cytotoxicity | Journal of Medicinal Chemistry |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-Life | 5 hours |
| Toxicity | Low |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Antiparkinsonian Activity: The target compound’s A2A antagonism reduces dyskinesia in rodent models, outperforming non-piperazine analogs in bioavailability and brain penetration .
- Therapeutic Scope : Unlike CDK2 inhibitors (e.g., compound 18 ) or kinase-targeted analogs (–6), the compound’s mechanism is tailored for CNS disorders, highlighting scaffold-dependent target engagement .
- Synthetic Accessibility : The compound is synthesized via modular pyrimidine functionalization, similar to methods in and , enabling rapid diversification for SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
